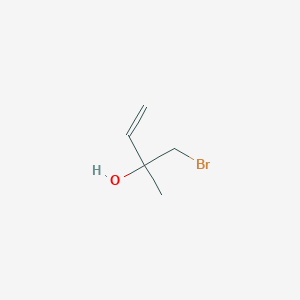
1-Bromo-2-methylbut-3-en-2-ol
Übersicht
Beschreibung
1-Bromo-2-methyl-3-buten-2-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol and is known for its reactivity and versatility in various chemical reactions. This compound is often used as an intermediate in organic synthesis and has applications in different fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-3-buten-2-ol can be synthesized through the reaction of isoprene with hydrogen peroxide and commercial hydrobromic acid. This reaction typically occurs at low temperatures and results in the formation of 1-bromo-2-methyl-3-buten-2-ol .
Industrial Production Methods: In industrial settings, 1-bromo-2-methyl-3-buten-2-ol is produced by reacting isoprene with hydrobromic acid (20-54% concentration) or hydrogen bromide gas at temperatures ranging from -20°C to 30°C. Cuprous halide is often used as a catalyst to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-methyl-3-buten-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1-bromo-2-methyl-3-buten-2-ol into other alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes are typical products.
Substitution: The resulting products depend on the nucleophile used but can include various substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methyl-3-buten-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of biochemical pathways and enzyme reactions.
Wirkmechanismus
The mechanism of action of 1-bromo-2-methyl-3-buten-2-ol involves its reactivity with various chemical reagents. The bromine atom in the compound is highly reactive and can participate in nucleophilic substitution reactions. Additionally, the hydroxyl group (-OH) can undergo oxidation or reduction, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-methyl-2-buten-1-ol: This compound has a similar structure but differs in the position of the bromine and hydroxyl groups.
3-Buten-2-ol, 2-methyl-: Another similar compound with a different arrangement of functional groups.
Uniqueness: 1-Bromo-2-methyl-3-buten-2-ol is unique due to its specific reactivity and the position of its functional groups. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
1-bromo-2-methylbut-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKFXGQEDWIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


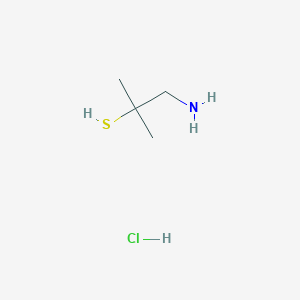
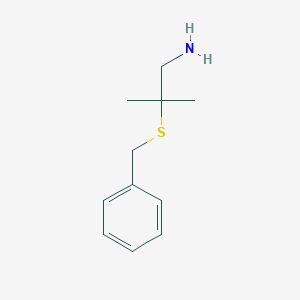
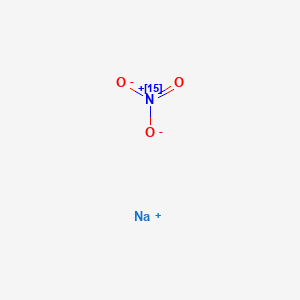
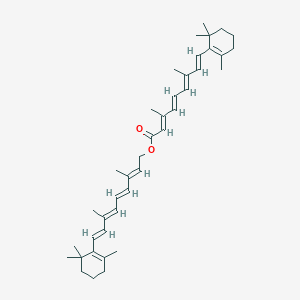
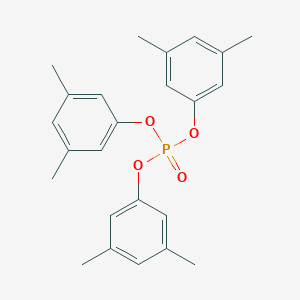

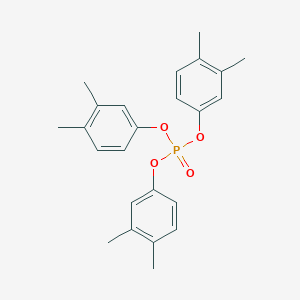
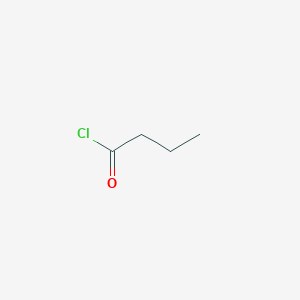
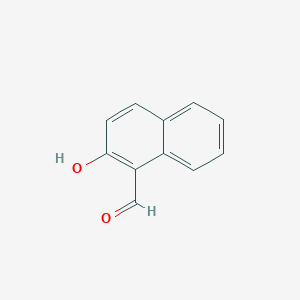

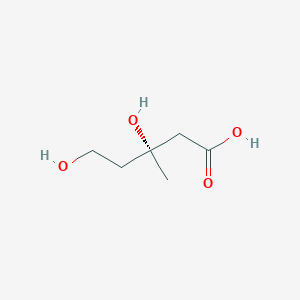
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
